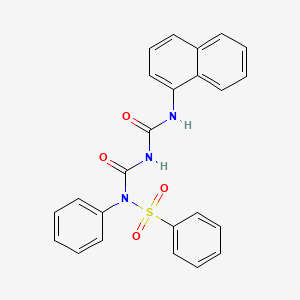
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H19N3O4S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-enzymatic Potential
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide derivatives have shown promising results as potent antibacterial agents and moderate to weak enzyme inhibitors. The synthesis process involves the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride, followed by substitution at the N-atom with alkyl/aralkyl halides. These compounds were screened against various bacterial strains and enzymes, demonstrating their effectiveness in inhibiting bacterial growth and enzyme activity (Abbasi et al., 2015).
Protein Kinase Inhibition
Another area of research indicates that derivatives of this compound, particularly those with a naphthalenesulfonamide structure, are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. The modifications in the naphthalene ring lead to compounds that no longer act as calmodulin (CaM) antagonists but retain their ability to inhibit protein kinases, with some derivatives exhibiting selective inhibition towards specific protein kinases. These findings suggest potential applications in the modulation of protein kinase activity in various biological processes (Hidaka et al., 1984).
Enzyme Inhibition for Anti-inflammatory and Anti-diabetic Drugs
Further research into this compound derivatives explores their potential as enzyme inhibitors with applications towards developing anti-inflammatory and anti-diabetic drugs. By synthesizing these derivatives and testing them against lipoxygenase and α-glucosidase, certain molecules have shown significant inhibition activity, suggesting their potential use in treating conditions associated with these enzymes (Abbasi et al., 2015).
Environmental Applications
Beyond their biological and pharmaceutical applications, this compound and its derivatives also find applications in environmental science. Their structure has been exploited in the development of methods for the solid-phase extraction and detection of benzene- and naphthalenesulfonates in industrial effluents, demonstrating their utility in environmental monitoring and pollution control efforts (Alonso et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with vital enzymes and disrupt the membrane architecture of prokaryotic cells .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide affects several biochemical pathways. The differentially expressed genes (DEGs) under its treatment were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Significant metabolic pathways include steroid biosynthesis and ABC transporters .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the microscopic morphology of R. solani, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-(naphthalen-1-ylcarbamoyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(25-22-17-9-11-18-10-7-8-16-21(18)22)26-24(29)27(19-12-3-1-4-13-19)32(30,31)20-14-5-2-6-15-20/h1-17H,(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCXJHFDLUITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)



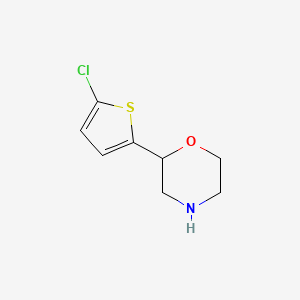
![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
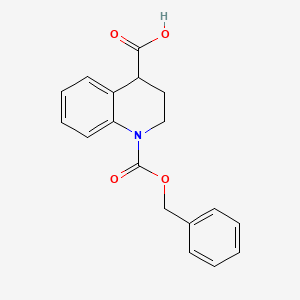
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

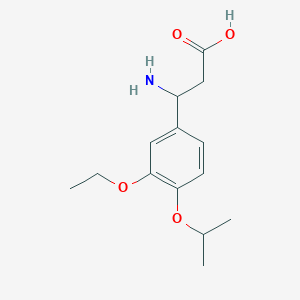
![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)
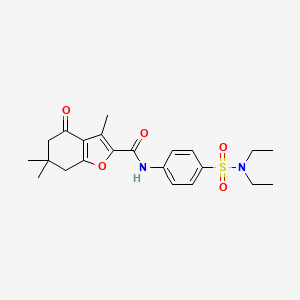
![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
